molecular formula C19H18N2O3S2 B2805186 2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922668-68-6

2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2805186
CAS RN: 922668-68-6
M. Wt: 386.48
InChI Key: ARKMWASEJZSHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, commonly known as ETSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETSB is a thiazole derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Given the absence of direct references to the specified compound, an exploration of the scientific applications and relevance of closely related chemical families, such as sulfonamides and benzamides, may provide insights into potential research applications and contexts where "2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide" could be of interest. These could include medicinal chemistry, where sulfonamides and benzamides are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Sulfonamides A Patent Review (2008 – 2012)

: This review highlights the main classes of sulfonamides investigated between 2008 and 2012, including carbonic anhydrase inhibitors and COX2 inhibitors. Sulfonamide compounds have been launched as novel drugs with applications in treating various conditions, showcasing the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).

POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies : This paper focuses on the development of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, indicating the chemical versatility and application potential of thiazole derivatives in medicinal chemistry (Raut et al., 2020).

properties

IUPAC Name

2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-3-26(23,24)17-7-5-4-6-15(17)18(22)21-19-20-16(12-25-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKMWASEJZSHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.